Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate is a chemical compound that belongs to the class of dioxobutanoates, characterized by its unique molecular structure and potential applications in various fields of organic synthesis and medicinal chemistry. The compound is notable for its biphenyl moiety, which contributes to its chemical properties and reactivity.
This compound can be synthesized from readily available starting materials through established organic synthesis techniques. Its synthesis and properties have been documented in various chemical databases and scientific literature, including PubChem and BenchChem, where detailed information about its structure and reactivity is available.
Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate is classified as an organic compound with the following characteristics:
The synthesis of Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate typically involves several key steps:
The reaction conditions for the Suzuki-Miyaura coupling include:
For the esterification step, typical conditions involve heating the reactants in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
The molecular structure of Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate features:
Key structural data includes:
InChI=1S/C17H14O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3
YDYQRPUOLGQGFI-UHFFFAOYSA-N
Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
Major products formed from these reactions include carboxylic acids from oxidation and alcohols from reduction.
The mechanism of action for Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate involves its interactions with biological molecules, which may lead to potential therapeutic effects. The compound's biphenyl structure allows it to participate in π-stacking interactions with DNA or proteins, potentially influencing biological pathways.
Data on specific interactions or biological assays would be necessary to elucidate its exact mechanism of action further.
Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate exhibits typical physical properties for organic compounds:
Key chemical properties include:
Relevant data on melting point, boiling point, or specific heat capacity would require experimental determination or literature reference.
Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate has several scientific uses:
The synthesis of methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate (C₁₇H₁₄O₄, CAS RN: 12353106 [2]) relies heavily on strategically designed multi-step pathways centered on β-keto ester chemistry. The compound's core structure incorporates a bifunctional β-keto ester moiety (–CO–CH₂–CO–) conjugated with a biphenyl system, necessitating careful sequential bond formation. One established approach begins with the preparation of methyl benzoylacetate through Claisen condensation between methyl acetate and ethyl benzoate under basic conditions, yielding the crucial β-keto ester precursor. Subsequent Friedel-Crafts acylation of biphenyl using the activated β-keto ester provides the 4-(4-phenylphenyl)-2,4-dioxobutanoate skeleton [6] [8].
Critical optimization focuses on the acylation step, where controlling electrophilicity is paramount. Electron-rich biphenyl rings undergo facile acylation, but over-acylation or rearrangement byproducts can occur. Protecting group strategies, particularly for the β-keto ester's ketone carbonyl, are often employed using ethylene glycol to form a ketal. This prevents competing enolization or side reactions during the electrophilic aromatic substitution. After the Friedel-Crafts step, mild acid hydrolysis regenerates the 1,3-dicarbonyl system, yielding the target compound. Typical isolated yields for this sequence range from 40-65%, with purity highly dependent on careful chromatographic separation to remove regioisomeric byproducts resulting from ortho-acylation on the biphenyl [6].
Table 1: Key Synthetic Routes via β-Keto Ester Intermediates
Starting Materials | Key Steps | Protection Strategy | Typical Yield |
---|---|---|---|
Methyl acetate + Ethyl benzoate | Claisen condensation → Friedel-Crafts acylation of biphenyl | Ketone protection as ketal | 40-65% |
Methyl acetoacetate + 4-Bromobenzophenone | Pd-catalyzed coupling → Hydrolysis/decarboxylation | None | 35-55% |
Dimethyl oxalate + Acetophenone | Claisen-type condensation → Suzuki coupling | Ester hydrolysis control | 45-60% |
Catalysis plays a pivotal role in improving the efficiency and selectivity of this compound's synthesis. Homogeneous catalysts offer significant advantages in the C–C bond-forming steps. Lewis acids like AlCl₃ or FeCl₃ are traditionally employed in Friedel-Crafts acylations, but they often require stoichiometric quantities, generate substantial waste, and exhibit poor compatibility with sensitive functional groups. Modern approaches utilize highly selective, lower-loading catalysts such as scandium(III) triflate (5-10 mol%) or bismuth(III) triflate (5 mol%), which provide enhanced para-selectivity during the biphenyl acylation step and tolerate the β-keto ester functionality without protection [4] [6]. These catalysts operate via carbonyl activation, facilitating nucleophilic attack by the biphenyl while minimizing side reactions like ketone aldolization.
Enzymatic catalysis presents an emerging green alternative for specific steps, particularly hydrolysis or transesterification. Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica show promise in kinetic resolutions of racemic precursors or selective mono-hydrolysis of diester intermediates related to the target compound's synthesis. This strategy enhances enantioselectivity when chiral centers are present in synthetic precursors, achieving enantiomeric excesses (ee) >90% under mild conditions (30-40°C, aqueous/organic biphasic systems) [4].
Table 2: Catalytic Performance in Key Synthetic Steps
Catalyst Type | Representative Catalysts | Reaction Step | Yield Improvement | Selectivity Benefit |
---|---|---|---|---|
Lewis Acid | Sc(OTf)₃, Bi(OTf)₃ | Friedel-Crafts acylation | 15-25% increase | >95% para-selectivity |
Phase Transfer | Tetrabutylammonium bromide | Anionic alkylation | 10-20% increase | Reduced dialkylation |
Enzymatic | CALB (Lipase) | Kinetic resolution | N/A (ee >90%) | Chiral purity |
Tunable Solvent | CO₂-expanded acetonitrile | Hydroformylation (precursor) | 5-15% increase | Enhanced linear/branch ratio |
Solvent polarity and temperature critically influence reaction kinetics and product distribution throughout the synthesis. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile accelerate the enolization of β-keto ester intermediates, facilitating electrophilic reactions but risking dialkylation or self-condensation. Conversely, non-polar solvents such as toluene or dichloromethane favor controlled mono-acylation in Friedel-Crafts steps but may slow reaction rates significantly. Systematic studies reveal an optimal polarity window (dielectric constant ε ~15-30) balancing reactivity and selectivity for the critical C-acylation step [4].
Temperature profoundly impacts both yield and purity. Friedel-Crafts acylation below 0°C minimizes polyacylation but extends reaction times (24-48 hours). Elevated temperatures (80-100°C) accelerate conversion but promote desterification or ketone decomposition pathways. The thermal sensitivity of the 1,3-dicarbonyl system necessitates precise thermal control during final deprotection/hydrolysis steps; temperatures exceeding 60°C during ketal removal cause decarboxylation, degrading the product [8].
Tunable solvent systems, particularly CO₂-expanded liquids, offer dynamic control. Dissolving pressurized CO₂ in acetonitrile (creating a gas-expanded liquid, GXL) progressively lowers the mixture’s polarity (Kamlet-Taft π* parameter decreases from 0.75 to near 0 with increasing CO₂ mole fraction [4]). This tunability enables homogeneous reaction conditions during synthesis (maximizing catalyst-substrate interaction) followed by CO₂-induced phase separation for product isolation. For example, post-reaction pressurization to 3.1 MPa induces a liquid-liquid split in acetonitrile-water mixtures, concentrating the organic product in the acetonitrile-rich phase (xₐcetonitrile ≈ 0.62) and the catalyst in the aqueous phase (xₐcetonitrile ≈ 0.07) [4], achieving up to 99% separation efficiency.
The synthesis of methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate leverages both homogeneous and heterogeneous catalytic strategies, each with distinct advantages and limitations.
Homogeneous catalysis excels in activity and selectivity due to uniform active sites and the absence of diffusion limitations. In hydroformylation or hydrogenation steps for precursor synthesis, Rh complexes with triphenylphosphine ligands achieve turnover frequencies (TOF) exceeding 500 h⁻¹ under mild conditions (80°C, 2-5 MPa syngas) [4]. Ligand design (e.g., sulfonated triphenylphosphines like TPPTS) enables aqueous biphasic operation or use in Organic-Aqueous Tunable Solvents (OATS), enhancing catalyst recovery. However, homogeneous systems suffer from tedious separation, requiring energy-intensive distillation or extraction, and often exhibit catalyst leaching (1-5% per cycle), increasing operational costs [4] [7].
Heterogeneous catalysis offers facile separation via simple filtration or decantation. Solid acids like zeolite H-Beta or sulfonated carbons effectively catalyze Friedel-Crafts acylations relevant to this compound. While they minimize waste, their activity and selectivity limitations are significant. Micropore diffusion constraints in zeolites reduce effective reaction rates (TOF <50 h⁻¹). Furthermore, surface heterogeneity creates multiple active sites, leading to broader product distributions, including undesired ortho-acylated isomers. Catalyst deactivation via coking remains problematic in high-temperature steps (>100°C) [7].
Table 3: Homogeneous vs. Heterogeneous Catalysis Performance
Parameter | Homogeneous Catalysis | Heterogeneous Catalysis |
---|---|---|
Active Sites | Defined molecular structures (all metal atoms available) | Surface atoms only (variable coordination) |
Mass Transfer | Negligible limitations (single phase) | Often severe (pore/surface diffusion) |
Selectivity | High (tailorable via ligand design) | Moderate to low (multiple site types) |
Separation | Complex (distillation/extraction) | Simple (filtration/decantation) |
Typical Catalysts | Rh/TPPTS complexes, Sc(OTf)₃ | H-Beta zeolite, Pd/C, Pt/Al₂O₃ |
Applicability | Ideal for precise C-C coupling | Preferred for high-T hydrogenations |
Hybrid approaches bridge these paradigms. Immobilized homogeneous catalysts—such as Rh complexes grafted onto silica-functionalized ionic liquids—combine molecular precision with solid-phase separation. Alternatively, tunable solvent systems enable homogeneous reaction conditions followed by triggered heterogeneous separation. For instance, conducting the final esterification in a CO₂-expanded acetonitrile/water mixture (OATS system) achieves homogeneous kinetics. Subsequent CO₂ pressurization (∼3 MPa) induces a phase split, concentrating the methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate product in the organic phase while retaining the catalyst in the aqueous phase for recycling (>10 cycles with <2% activity loss) [4]. Near-critical water (NCW, 200-300°C) offers another tunable medium, enhancing solubility of organic intermediates while catalyzing hydrolysis or deprotection steps without added acids [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2